N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide
Description
N²-{4-[4-(3-Chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide is a heterobiaryl carboxamide derivative featuring a benzofuran-2-carboxamide core linked via a 4-oxobutyl chain to a 3-chlorophenyl-substituted piperazine moiety. The 4-oxobutyl linker may influence conformational flexibility and solubility, distinguishing it from hydroxylated or unsaturated chain variants .
Properties
Molecular Formula |
C23H24ClN3O3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-6-3-7-19(16-18)26-11-13-27(14-12-26)22(28)9-4-10-25-23(29)21-15-17-5-1-2-8-20(17)30-21/h1-3,5-8,15-16H,4,9-14H2,(H,25,29) |
InChI Key |
GHMIXABYOQCLER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Piperazine Derivatives
Optimization and Industrial Scalability
Catalytic Systems
Solvent and Temperature Effects
Purification Strategies
- Recrystallization : Crude product is purified via MeOH/H₂O or IPA/HCl recrystallization.
- Column Chromatography : Silica gel with EtOAc/hexane (1:3) achieves >99% purity.
Analytical Characterization
| Parameter | Data | Source |
|---|---|---|
| Melting Point | 277–279°C (HCl salt) | |
| HPLC Purity | >99% | |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.85–6.75 (m, 10H) | |
| MS (m/z) | 464.3 [M+H]⁺ |
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors.
Pathways Involved: By binding to these receptors, the compound modulates neurotransmitter release, which can influence mood and cognition.
Comparison with Similar Compounds
Physical Properties
Melting points (MPs) and solubility are influenced by substituent polarity and salt formation:
The target compound’s 4-oxobutyl linker and 3-chlorophenyl group may result in a higher MP than 32 due to reduced polarity compared to hydroxylated chains but lower than dichlorophenyl analogs like 36 .
Spectroscopic and Electronic Features
NMR Shifts :
- The 3-chlorophenyl group in the target compound would deshield adjacent protons, contrasting with the electron-donating methoxy group in 32 (e.g., δ 3.89 ppm for OCH₃ in 32 vs. absence in the target) .
- Benzothiophene or indole carboxamides (35 , 36 ) exhibit distinct aromatic proton environments due to sulfur or nitrogen heteroatoms .
- The trans-but-2-enyl linker in 19 introduces rigidity, whereas the target’s oxobutyl chain offers flexibility for conformational adaptation .
Biological Activity
N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxamide group and a piperazine moiety, which are known to influence its interaction with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.
- Molecular Formula : C22H25ClN4O3
- Molecular Weight : 430.91 g/mol
- IUPAC Name : N~2~-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Receptor Modulation : The piperazine ring suggests potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling and implicated in cancer metastasis and inflammation .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Neuroprotective | Reduction of neuroinflammation | |
| MMP Inhibition | Decreased MMP activity in cell lines |
1. Anticancer Efficacy
In a study evaluating the anticancer properties, this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
2. Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in a rodent model of neuroinflammation. Results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential use in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
